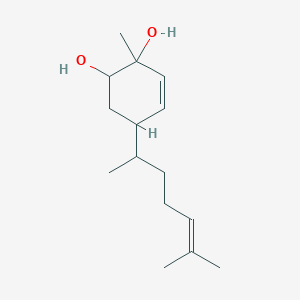

2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol

Übersicht

Beschreibung

The compound “2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol” is a chemical substance with a specific molecular structure . It is also known by other names such as “7-epi-Sesquithujene” and "Episesquithujene" .

Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the compound’s structure . The compound has a molecular weight of 204.3511 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 204.3511 . Other properties such as density, boiling point, and melting point are not specified in the available resources .Wissenschaftliche Forschungsanwendungen

Antiparkinsonian Activity

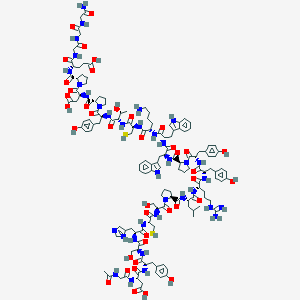

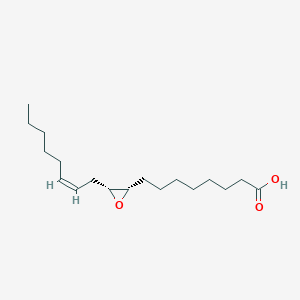

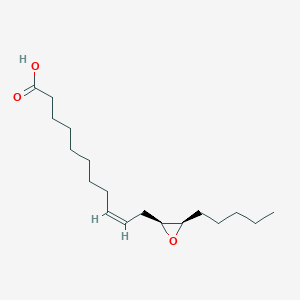

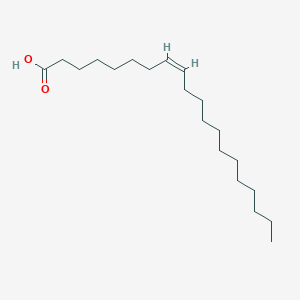

2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol and its derivatives have shown promising results in the treatment of Parkinson's disease. Research indicates that this compound exhibits potent antiparkinsonian activity in animal models, significantly improving locomotor and exploratory activities. It has been as effective as levodopa, a standard treatment for Parkinson's disease (Ardashov et al., 2011). Another study focused on the synthesis and biological activity of monoepoxides of this compound in the MPTP mouse model of Parkinson's disease. The study found that these compounds could robustly promote the survival of cultured dopamine neurons, protect them against toxin-induced degeneration, and potentially stimulate striatal reinnervation (Ardashov et al., 2019).

Antiviral Activity

In the context of antiviral research, this compound and its derivatives have been evaluated against the pandemic influenza virus A(H1N1). One study found it to have significant selectivity and effectiveness against this virus, suggesting potential use as an antiviral agent (Ardashov et al., 2011).

Chemical Synthesis and Transformations

Research into the chemical synthesis and transformation of this compound has led to discoveries in regio- and stereospecific synthesis of substituted cyclohexenediols, highlighting its versatility in organic synthesis (Arjona et al., 1990). Additionally, the compound has been used in the study of photochemical formations, contributing to an understanding of cycloaddition processes in organic chemistry (Witte & Margaretha, 1999).

Eigenschaften

IUPAC Name |

2-methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-11(2)6-5-7-12(3)13-8-9-15(4,17)14(16)10-13/h6,8-9,12-14,16-17H,5,7,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFJMOGROZTYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CC(C(C=C1)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol | |

CAS RN |

129673-87-6 | |

| Record name | (3S,4S,6R,7S)-1,10-Bisaboladiene-3,4-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031383 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

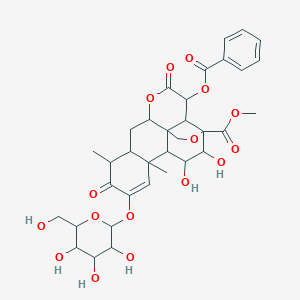

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B211781.png)

![calcium;magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B211984.png)